2-{(E)-[2-(3-methylphenyl)hydrazinylidene]methyl}phenyl (2E)-3-phenylprop-2-enoate
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Overview
Description
2-[(E)-[2-(3-METHYLPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE is a complex organic compound characterized by its unique structure, which includes a hydrazone linkage and a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[2-(3-METHYLPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE typically involves the condensation of 3-methylphenylhydrazine with an appropriate aldehyde or ketone, followed by esterification with phenylprop-2-enoic acid. The reaction conditions often include the use of a catalyst, such as an acid or base, to facilitate the condensation and esterification reactions. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[2-(3-METHYLPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine or amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol, methanol, or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce hydrazines or amines, and substitution reactions can result in a wide range of substituted phenyl derivatives .
Scientific Research Applications
2-[(E)-[2-(3-METHYLPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[2-(3-METHYLPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, modulating their activity. Additionally, the phenylprop-2-enoate moiety can interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-bromophenyl)-2-[2-(3-methylphenyl)hydrazin-1-ylidene]-3-oxopropanal
- (2E)-3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxopropanal
- (2E,3Z,2′E,3′Z)-3,3′-{1,3-Phenylenebis[(E)methylylidene(1Z,2E)hydrazine-2,1-diylidene]}bis(N-hydroxybutan-2-imine)
Uniqueness
2-[(E)-[2-(3-METHYLPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE is unique due to its specific hydrazone linkage and phenylprop-2-enoate structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20N2O2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
[2-[(E)-[(3-methylphenyl)hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C23H20N2O2/c1-18-8-7-12-21(16-18)25-24-17-20-11-5-6-13-22(20)27-23(26)15-14-19-9-3-2-4-10-19/h2-17,25H,1H3/b15-14+,24-17+ |
InChI Key |
VIBPBZCSIDYAOE-CHLZUDKUSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N/N=C/C2=CC=CC=C2OC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)NN=CC2=CC=CC=C2OC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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